{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-acetic acid benzyl ester
Overview
Description
{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-acetic acid benzyl ester is a synthetic organic compound with the molecular formula C20H24O7S and a molecular weight of 408.47 g/mol . It is characterized by the presence of a benzyl ester group and a toluene-4-sulfonyloxy moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of {2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-acetic acid benzyl ester typically involves the reaction of toluene-4-sulfonyl chloride with ethylene glycol to form the intermediate, which is then further reacted with ethylene glycol and acetic acid benzyl ester under controlled conditions . The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-acetic acid benzyl ester undergoes various chemical reactions, including:
Substitution Reactions: The toluene-4-sulfonyloxy group can be substituted by nucleophiles such as amines or alcohols under basic conditions, leading to the formation of new compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides, depending on the reagents and conditions used.
Common reagents for these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-acetic acid benzyl ester is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a building block in drug design.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-acetic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The toluene-4-sulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the modification of molecular structures . The ester group can be hydrolyzed to release active carboxylic acids, which can interact with biological targets .
Comparison with Similar Compounds
Similar compounds to {2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-acetic acid benzyl ester include:
{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-acetic acid tert-butyl ester: This compound has a tert-butyl ester group instead of a benzyl ester group, which can affect its reactivity and applications.
{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethanol: This compound lacks the acetic acid ester group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides versatility in synthetic applications and potential biological activity .
Properties
IUPAC Name |
benzyl 2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7S/c1-17-7-9-19(10-8-17)28(22,23)27-14-13-24-11-12-25-16-20(21)26-15-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFKORXYYYACLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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